Ro 64-6198
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c30-25-26(29(18-27-25)21-9-2-1-3-10-21)14-16-28(17-15-26)23-13-12-20-7-4-6-19-8-5-11-22(23)24(19)20/h1-3,5,8-11,20,23H,4,6-7,12-18H2,(H,27,30)/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFMYEAXZNPWBK-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H](C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018435 | |
| Record name | Ro64-6198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280783-56-4 | |
| Record name | 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280783-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro64-6198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO64-6198 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKN6H9XXS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Binding Profile of Ro 64 6198
Nociceptin (B549756)/Orphanin FQ Receptor (NOP) Affinity and Selectivity
The pharmacological profile of Ro 64-6198 is primarily defined by its high affinity and selectivity for the NOP receptor, distinguishing it from classical opioid receptor ligands. nih.govnih.govwikipedia.org
High Affinity Binding to NOP Receptors
This compound demonstrates high affinity binding to the NOP receptor, also known as the opiate receptor-like 1 (ORL-1) receptor. nih.govnih.govwikipedia.org Studies have consistently reported subnanomolar affinity for this receptor. nih.govnih.gov For instance, a reported Ki value for this compound at human ORL1 (NOP) receptors is 0.389 nM in binding assays using [³H]nociceptin as the ligand. scientificlabs.co.ukmedkoo.com Another study reported a Ki value of 0.3 nM for this compound at NOP receptors. karger.com This high affinity underscores its potential as a potent modulator of the NOP system.
Selectivity Profile Against Classical Opioid Receptors (MOP, DOP, KOP)
A key characteristic of this compound is its significant selectivity for the NOP receptor over the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). nih.govnih.govwikipedia.org Research indicates that this compound is at least 100 times more selective for the NOP receptor compared to these classical opioid receptors. nih.govnih.govwikipedia.orgmybiosource.com
Binding assays have provided quantitative data illustrating this selectivity. Reported Ki values for this compound at MOP, KOP, and DOP receptors are significantly higher than its Ki at the NOP receptor. For example, one study found Ki values of 36 nM for MOP, 214 nM for KOP, and 3,787 nM for DOP receptors, compared to 0.3 nM for the NOP receptor. karger.comacs.orgresearchgate.net Another source provides Ki values of 46.8 nM for MOP, 89.1 nM for KOP, and 1.38 µM (1380 nM) for DOP receptors, with a Ki of 0.389 nM for NOP. scientificlabs.co.uk This substantial difference in affinity highlights its preferential binding to the NOP receptor.
| Receptor | Ki (nM) karger.comacs.orgresearchgate.net | Ki (nM) scientificlabs.co.uk |
| NOP | 0.3 | 0.389 |
| MOP | 36 | 46.8 |
| KOP | 214 | 89.1 |
| DOP | 3,787 | 1380 |
In functional assays, this compound also demonstrates functional selectivity for NOP receptors. In GTPγS-binding assays, it showed over 900-fold functional selectivity at NOP relative to MOP receptors. karger.comacs.orgresearchgate.net
Agonist Activity and Functional Characterization
This compound acts as an agonist at the NOP receptor, triggering downstream signaling pathways. Its efficacy can range from partial to full agonism depending on the specific assay and experimental conditions. nih.govnih.gov
Partial to Full Agonist Activity at NOP Receptors
This compound has been characterized as a potent agonist at the NOP receptor. wikipedia.orgmybiosource.commedchemexpress.comtargetmol.com Its agonist activity has been demonstrated in various functional assays, including those measuring the inhibition of forskolin-stimulated cAMP accumulation and stimulation of GTPγS binding. scientificlabs.co.ukresearchgate.net
In cells expressing human ORL1 (NOP) receptors, this compound was found to be a potent and full agonist, with an EC50 value of 0.26 ± 0.08 nM in inhibiting forskolin-mediated cAMP accumulation. researchgate.net This potency is comparable to that of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), which had an EC50 of 0.3 ± 0.1 nM in the same assay. researchgate.net Both compounds inhibited cAMP accumulation by approximately 80% to 90%. researchgate.net
In GTPγS binding assays, another measure of receptor activation, this compound has been reported with an EC50 value of 38.9 nM for stimulating [³⁵S]GTPγS binding. scientificlabs.co.uk
While this compound shows potent agonism at NOP, its activity at classical opioid receptors is considerably lower. In MOP-expressing cells, this compound was significantly less potent (EC50 = 89.1 ± 12.4 nM) in inhibiting cAMP accumulation compared to the MOP agonist DAMGO (EC50 = 6.3 ± 1.9 nM). researchgate.net Furthermore, this compound inhibited cAMP accumulation in MOP-expressing cells to a lesser extent (30%) than DAMGO (Emax 65%), suggesting partial agonist activity at MOP receptors in this assay. researchgate.net
| Assay | Receptor | EC50 (nM) | Efficacy (% inhibition of cAMP) |
| Forskolin-stimulated cAMP inhibition researchgate.net | NOP | 0.26 ± 0.08 | 80-90% |
| Forskolin-stimulated cAMP inhibition researchgate.net | MOP | 89.1 ± 12.4 | 30% |
| GTPγS binding scientificlabs.co.uk | NOP | 38.9 | Not specified |
The classification of this compound as a partial to full agonist depends on the specific functional assay used. nih.govnih.gov
NOP Receptor Activation Mechanisms
As a NOP receptor agonist, this compound primarily exerts its effects through G protein-coupled signaling pathways. The NOP receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/Go proteins. nih.govnih.govjpalliativecare.com Activation of Gi/Go proteins leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels, as observed in the functional assays. researchgate.net
Beyond G protein coupling, NOP receptor activation can also involve the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization. This compound has been shown to recruit both arrestin2 and arrestin3 to the NOP receptor in a concentration-dependent manner, comparable to N/OFQ. targetmol.com This recruitment is associated with rapid desensitization of the NOP receptor, characterized by a loss in binding sites and an apparent decrease in binding affinity upon prolonged exposure to the agonist. medchemexpress.comtargetmol.com
This compound is a synthetic chemical compound characterized as a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1 (opioid receptor-like 1). nih.govwikipedia.orgunife.itmedchemexpress.comtargetmol.com It exhibits high affinity for the NOP receptor, with reported Ki values as low as 0.3 nM. nih.govacs.org A key feature of this compound is its significant selectivity, demonstrating over 100-fold preference for the NOP receptor compared to the classical opioid receptors (mu, delta, and kappa). nih.govwikipedia.orgunife.itmedchemexpress.comtargetmol.comnih.govacs.orgsigmaaldrich.com This selectivity is considerably higher, ranging from 130- to 3500-fold, when compared to opioid receptors in some assays. ingentaconnect.comresearchgate.net
This compound functions as a full agonist at the NOP receptor. nih.govunife.itresearchgate.net Its pharmacological profile has been confirmed across various in vitro assays. nih.gov While primarily a full agonist at NOP, studies have indicated it may act as a partial agonist at the mu-opioid receptor in certain assays. ingentaconnect.comresearchgate.netresearchgate.net
Preclinical Pharmacological Research of Ro 64 6198 in Behavioral and Physiological Systems
Anxiolytic and Stress-Modulating Effects of Ro 64-6198
Research indicates that this compound exhibits anxiolytic-like effects across a range of preclinical models pnas.orgpnas.orgnih.govmedchemexpress.comglpbio.comtargetmol.commybiosource.comfrontiersin.orgnih.gov. These effects are comparable in amplitude to those observed with conventional benzodiazepine (B76468) anxiolytics in certain models pnas.org. The anxiolytic-like activity of this compound is consistent and supported by converging evidence from different experimental approaches pnas.org.
Evaluation in Non-Conditioned Models of Anxiety
Non-conditioned models of anxiety assess an animal's innate responses to novel or aversive environments. This compound has been evaluated in several such models, demonstrating effects indicative of reduced anxiety medchemexpress.comglpbio.comtargetmol.commybiosource.com.
The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents, based on their aversion to open and elevated spaces. Studies have shown that administration of this compound increases exploration of the open arms of the elevated plus-maze in rats pnas.orgmedchemexpress.comglpbio.comtargetmol.commybiosource.comresearchgate.netmedchemexpress.com. This increased exploration is characterized by a rise in the number of transitions into, the time spent in, and the distance moved within the open arms pnas.orgresearchgate.net. These findings are similar to the effects produced by the benzodiazepine alprazolam pnas.orgresearchgate.net. Importantly, at doses that produced anxiolytic-like effects, this compound did not significantly affect locomotion in the closed arms, suggesting a specific effect on anxiety rather than general motor activity pnas.orgresearchgate.net.
Here is a summary of representative findings from elevated plus-maze studies:
| Parameter | This compound Effect (vs. Vehicle) | Statistical Significance | Comparator (Alprazolam) Effect |
| Open Arm Transitions | Increased | P < 0.001 pnas.orgresearchgate.net | Increased (P < 0.05) pnas.orgresearchgate.net |
| Open Arm Time Spent | Increased | P < 0.001 pnas.orgresearchgate.net | Increased (P < 0.05) pnas.orgresearchgate.net |
| Open Arm Distance Moved | Increased | P < 0.001 pnas.orgresearchgate.net | Increased (P < 0.05) pnas.orgresearchgate.net |
| Closed Arm Locomotion | No significant effect | P > 0.05 pnas.orgresearchgate.net | Decreased (P < 0.0004) pnas.org |
The open field test assesses both locomotor activity and exploratory behavior in a novel environment, with increased time in the center typically interpreted as reduced anxiety. This compound has been found to attenuate the inhibition of exploration that occurs due to the stress of a novel environment in the open field test in rats medchemexpress.comglpbio.comtargetmol.commybiosource.com. In mice, a study observed that a higher dose of this compound led to a significant increase in the time spent in the center of the open field arena, alongside a decrease in locomotor activity nih.gov. Lower doses in rats (0.32-3 mg/kg) demonstrated an attenuation of exploration inhibition medchemexpress.comglpbio.comtargetmol.commybiosource.com.
The marble burying test is used to assess neophobia and anxiety in rodents, where a decrease in buried marbles indicates reduced anxiety. In this test, this compound has been shown to decrease the number of marbles buried in mice medchemexpress.comglpbio.comtargetmol.commybiosource.comnih.gov. This effect was observed at a dose of 1 mg/kg and occurred without altering locomotor activity, suggesting a specific reduction in neophobia and anxiety medchemexpress.comglpbio.comtargetmol.commybiosource.com. This selective inhibition of marble burying distinguishes this compound from compounds like classical antipsychotics that may also reduce burying but affect locomotion nih.gov.
Open Field Test Exploration
Assessment in Conditioned Models of Anxiety
Conditioned models of anxiety involve learned associations between a neutral stimulus and an aversive event. This compound has been evaluated in operant conflict procedures, which fall under this category.
Operant conflict procedures, such as the modified Geller-Seifter test and conditioned lick suppression, involve training animals to perform a response (e.g., lever pressing or licking) for a reward, which is then paired with an aversive stimulus (e.g., electric shock) during conflict sessions. Anxiolytic compounds typically increase the rate of punished responding in these procedures.
This compound has been effective in increasing the rate of punished responding in modified Geller-Seifter conflict procedures in both rats and mice pnas.orgpnas.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net. This effect is comparable to that of benzodiazepines like diazepam and chlordiazepoxide pnas.orgpnas.orgnih.govresearchgate.net. In a modified Geller-Seifter test in rats, this compound significantly increased the rate of punished responding pnas.orgpnas.orgresearchgate.net. A bell-shaped dose-response relationship was observed, with the greatest effect seen at a specific dose pnas.orgpnas.org.
In the conditioned lick suppression test in rats, this compound also increased punished responding nih.gov. This effect was attenuated by a NOP receptor antagonist (J-113397) but not by a mu opioid antagonist (naltrexone), indicating that the anxiolytic-like effect in this model is mediated by the NOP receptor nih.gov. Further supporting NOP receptor mediation, this compound increased the proportion of punished responding in a mouse Geller-Seifter test in wild-type mice but not in ORL-1 knockout mice nih.gov.
Here is a summary of findings from operant conflict procedures:
| Model | Species | This compound Effect (vs. Vehicle) | Statistical Significance | Comparator Effect (Diazepam/Chlordiazepoxide) | Receptor Mediation |
| Modified Geller-Seifter Conflict Test | Rat | Increased rate of punished responding | P = 0.0001 pnas.orgpnas.orgresearchgate.net | Increased (P < 0.01 vs. vehicle) pnas.orgpnas.orgresearchgate.net | Not specified in this context |
| Conditioned Lick Suppression | Rat | Increased punished responding | Not specified in snippet | Similar to chlordiazepoxide (6 mg/kg) nih.gov | NOP receptor nih.gov |
| Geller-Seifter Test | Mouse | Increased proportion of punished responding | Not specified in snippet | Effective in both genotypes nih.gov | NOP receptor nih.gov |
These findings from both non-conditioned and conditioned models of anxiety consistently demonstrate the anxiolytic-like profile of this compound in preclinical settings pnas.orgpnas.orgnih.govfrontiersin.orgnih.gov.
Fear-Potentiated Acoustic Startle Response
This compound has demonstrated anxiolytic-like effects in models of conditioned fear, such as the fear-potentiated acoustic startle paradigm in rats. pnas.orgfrontiersin.org In this model, where a neutral stimulus (light) is paired with an aversive stimulus (foot-shock) to elicit a potentiated startle response, this compound attenuated the magnitude of the startle potentiation. pnas.orgfrontiersin.org This effect was observed at doses ranging from 1 to 10 mg/kg (intraperitoneal administration) in rats, without significantly impairing responses in the initial habituation trial, suggesting a specific reduction in fear-related responses rather than a general sedative effect. pnas.org The activity of this compound in this test was comparable to that of alprazolam, a benzodiazepine anxiolytic. pnas.org
| Treatment (mg/kg, i.p.) | Effect on Fear-Potentiated Startle (Attenuation) | Effect on Habituation Trial | Reference |
| This compound (1, 3.2, 10) | Attenuated startle responses (P < 0.001) | Not significantly impaired (P = 0.34) | pnas.org |
| Alprazolam | Attenuated startle responses (P < 0.001) | Significantly decreased responses (P < 0.001) | pnas.org |
Effects on Social and Separation-Induced Behaviors (e.g., Isolation-Induced Vocalizations)
Studies have investigated the effects of this compound on social and separation-induced behaviors, which are often used as models for anxiety and distress. This compound has been shown to reduce isolation-induced vocalizations in rat and guinea pig pups. researchgate.netunife.itnih.gov This reduction in distress vocalizations is considered an indicator of anxiolytic-like activity. researchgate.netunife.it
NOP Receptor Mediation of Anxiolytic Actions of this compound
The anxiolytic-like effects of this compound are primarily mediated through its agonist activity at the NOP receptor. pnas.orgresearchgate.netnih.gov Evidence supporting this includes studies where the effects of this compound in anxiety models were blocked by selective NOP receptor antagonists, such as J-113397, but not by opioid receptor antagonists like naltrexone (B1662487). pnas.orgresearchgate.netresearchgate.net Furthermore, in genetically modified mice lacking the NOP receptor (ORL-1 KO mice), this compound did not produce the anxiolytic-like effects observed in wild-type mice in tests like the Geller-Seifter test. researchgate.netnih.gov This indicates that the presence and activation of the NOP receptor are crucial for the anxiolytic actions of this compound. researchgate.netnih.gov
Modulation of Nociception and Pain Processing by this compound
The role of the NOP system in pain processing is complex, and the effects of this compound on nociception have shown variability depending on the species and the pain model used. mdpi.comnih.govnih.govnih.gov
Antinociceptive Effects in Acute Pain Models
The antinociceptive effects of this compound in acute pain models have been investigated using various methods.
Thermal Nociception (Hot Plate Assay, Tail Flick Assay, Warm Water Tail-Withdrawal Assay)
In rodent models of acute thermal pain, such as the tail flick and warm water tail-withdrawal assays, systemic administration of this compound has generally shown inconsistent or limited antinociceptive effects at doses below those causing motor impairment. mdpi.comnih.govnih.govresearchgate.net Some studies in rats using the tail flick assay reported no modification of pain perception by this compound at anxiolytic doses. pnas.org Similarly, in mice and rats, systemic this compound did not produce antinociception in the tail flick or tail immersion tests. nih.govnih.govresearchgate.netnih.gov However, an exception has been noted in the mouse hot plate assay, where systemic this compound produced modest antinociceptive effects, which were absent in NOP receptor knockout mice. mdpi.comnih.govresearchgate.netresearchgate.net Conversely, studies in non-human primates (rhesus monkeys) have shown that intravenous administration of this compound produced dose- and time-dependent increases in tail withdrawal latency in a 50°C water test, indicating antinociceptive effects against an acute noxious thermal stimulus without sedation at lower doses. researchgate.netnih.govresearchgate.net
| Assay (Species) | Administration Route | This compound Effect on Thermal Nociception | Notes | Reference |
| Tail Flick (Rat, Mouse) | Systemic | Generally ineffective or inconsistent | At doses below motor impairment | pnas.orgmdpi.comnih.govnih.govresearchgate.netnih.gov |
| Tail Immersion (Mouse) | Systemic | No antinociceptive effect | researchgate.netnih.gov | |
| Warm Water Tail-Withdrawal (Rat) | Systemic | Failed to produce antinociception | At doses below motor impairment | nih.gov |
| Warm Water Tail-Withdrawal (Monkey) | Intravenous | Produced antinociception | Dose- and time-dependent increase in latency, without sedation at lower doses | researchgate.netnih.govresearchgate.net |
| Hot Plate (Mouse) | Systemic | Modest antinociceptive effects | Absent in NOP receptor knockout mice | mdpi.comnih.govresearchgate.netresearchgate.net |
Mechanical and Chemical Nociception (Formalin Paw Test, Orofacial Formalin Test, Capsaicin-Induced Allodynia)
In models of mechanical and chemical pain, the effects of this compound also vary. In rats, intrathecal administration of this compound exhibited antiallodynic activity in a model of neuropathic pain induced by chronic constriction injury, as measured by tactile (von Frey) and cold water allodynia tests. nih.govnih.gov Intraplantar administration also showed antiallodynic activity, although subcutaneous administration did not. nih.govnih.gov This suggests a role for spinal and peripheral NOP receptors in modulating this type of pain. nih.gov
Regarding chemical nociception, systemic administration of this compound potently inhibited capsaicin-induced thermal allodynia in monkeys. mdpi.comnih.govresearchgate.net Capsaicin (B1668287) activates TRPV1 receptors and is used to model pain mechanisms. nih.gov This effect in monkeys was blocked by a selective NOP receptor antagonist, confirming NOP receptor mediation. mdpi.com Studies have also reported this compound antinociception in models of carrageenan- and capsaicin-induced hypersensitivity in rodents. nih.gov
| Assay (Species) | Administration Route | This compound Effect | Notes | Reference |
| Tactile Allodynia (von Frey) (Neuropathic Rat) | Intrathecal, Intraplantar | Exhibited antiallodynic activity | Not observed with subcutaneous administration | nih.govnih.gov |
| Cold Water Allodynia (Neuropathic Rat) | Intrathecal, Intraplantar | Exhibited antiallodynic activity | Not observed with subcutaneous administration | nih.gov |
| Capsaicin-Induced Thermal Allodynia (Monkey) | Systemic | Potently inhibited allodynia | Effect blocked by NOP antagonist | mdpi.comnih.govresearchgate.net |
| Carrageenan-Induced Hyperalgesia (Monkey) | Systemic | Potently attenuated hyperalgesia | nih.gov | |
| Carrageenan- and Capsaicin-Induced Hypersensitivity (Rodents) | Not specified | Reported antinociception | nih.gov |
Effects in Chronic Pain Models (e.g., Neuropathic Pain, Carrageenan-Induced Hyperalgesia)
Preclinical studies have investigated the effects of this compound in various chronic pain models. In rhesus monkeys, systemic administration of this compound produced antinociception against capsaicin-induced allodynia, a model of neuropathic pain. nih.gov Furthermore, this compound dose-dependently attenuated carrageenan-induced thermal hyperalgesia in monkeys, a model of inflammatory pain. nih.govresearchgate.netnih.gov In this model, this compound was significantly more potent in producing antihyperalgesic effects compared to its antinociceptive effects against acute thermal stimuli. nih.govresearchgate.netnih.gov
However, the effects of this compound in rodent pain models appear to be more variable. While some studies in mice using the hot plate assay showed analgesic effects after systemic administration, other assays in rodents, such as the tail flick and tail immersion tests, did not consistently show modulation of pain processing by systemic this compound. mdpi.comresearchgate.net Despite this variability in rodents, the robust analgesic effects observed in non-human primates suggest a potential for NOP receptor agonists in treating chronic pain. mdpi.com
Species-Dependent Variations in this compound-Induced Antinociception
Significant species differences exist in the antinociceptive effects of this compound. In non-human primates (rhesus monkeys), systemic administration of this compound consistently produced antinociception against both acute noxious stimuli and capsaicin-induced allodynia. nih.govnih.govnih.gov The antinociceptive effects in monkeys were observed in the absence of sedation at lower doses. nih.gov
In contrast, studies in rodents have shown more varied results. Systemic administration of this compound in rodents has yielded inconsistent findings regarding antinociception, with some assays showing effects (e.g., mouse hot plate) while others did not (e.g., rat tail flick, mouse tail immersion). mdpi.comresearchgate.net This suggests that the NOP receptor system's role in pain processing, and the effects of agonists like this compound, may differ between rodents and primates. mdpi.comnih.gov
Interactions with Classical Opioid Analgesics in Pain Modulation
Preclinical research has explored the interaction between this compound and classical opioid analgesics. In non-human primates, systemic or spinal administration of NOP agonists, including this compound, has been shown to enhance the analgesic effects of mu-opioid receptor (MOP) agonists like buprenorphine. When this compound or another NOP agonist was combined with systemic buprenorphine, the NOP agonist dose-dependently potentiated buprenorphine-induced analgesia. This suggests that co-activation of NOP and MOP receptors can lead to potentiated antinociception in primates.
In rodents, the interaction appears more complex and can be dependent on the route of administration. While spinal administration of NOP agonists in rodents has been reported to potentiate MOP agonist-induced antinociception, supraspinal or systemic administration has shown anti-MOP effects.
Role of NOP Receptor in this compound-Mediated Antinociception
The antinociceptive effects of this compound are mediated through its action at the NOP receptor. Studies using selective NOP receptor antagonists, such as J-113397 and SB612111, have demonstrated that these antagonists block or attenuate the effects of this compound. nih.govmdpi.comresearchgate.netnih.govnih.govnih.govdtic.mil
For instance, in rhesus monkeys, the NOP receptor antagonist J-113397 dose-dependently produced rightward shifts in the dose-response curve of this compound-induced antinociception, indicating competitive antagonism at the NOP receptor. nih.govnih.govdtic.mil Conversely, the mu-opioid receptor antagonist naltrexone failed to block this compound-induced antinociception, confirming that its analgesic effects are independent of mu-opioid receptors. nih.govnih.govnih.govdtic.mil Similarly, in rats, the selective NOP antagonist SB612111 blocked the effects of this compound. nih.govnih.gov
Evaluation in Pain-Depressed Behavior Paradigms (e.g., Intracranial Self-Stimulation Depression)
This compound has been evaluated in pain-depressed behavior paradigms, such as the intracranial self-stimulation (ICSS) procedure, which models pain-related functional impairment. In rats, this compound administered alone produced dose- and time-dependent depression of ICSS. nih.govnih.govresearchgate.net This effect was blocked by the NOP antagonist SB612111 but not by naltrexone, indicating NOP receptor mediation. nih.govnih.gov
However, in a study evaluating its effectiveness to block lactic acid-induced depression of ICSS in rats, this compound failed to block the pain-induced behavioral depression at doses that did not significantly depress ICSS on their own. nih.govnih.govresearchgate.net These results suggest that while this compound affects ICSS via NOP receptors, it may not be effective as a stand-alone treatment for this type of acute pain-depressed behavior in rats. nih.govnih.gov
Research on this compound in Substance Use Disorders and Reward Pathways
Attenuation of Drug Self-Administration
Preclinical studies have investigated the potential of this compound to attenuate drug self-administration, a key behavior in substance use disorders. Studies in rodents and monkeys have shown that this compound can decrease self-administration of various drugs of abuse, including opioids and cocaine. nih.govnih.goveurekaselect.comresearchgate.netfrontiersin.org
In rhesus monkeys, this compound decreased remifentanil self-administration, although this effect was observed at the largest dose tested and under conditions of general sedation in one study. nih.gov Another study in monkeys found that this compound did not produce reinforcing effects comparable to those of alfentanil, cocaine, or methohexital (B102721) under self-administration procedures, suggesting a lack of abuse liability. nih.govnih.govdtic.mil
In rats, this compound has been shown to attenuate cocaine self-administration, particularly in genetically selected alcohol-preferring rats. frontiersin.orgfrontiersin.org It has also been reported to disrupt the acquisition and reinstatement of morphine conditioned place preference in rodents. nih.govresearchgate.netfrontiersin.org These effects are thought to involve the modulation of brain reward pathways, such as the mesolimbic system, where NOP receptor activation can decrease drug-stimulated dopamine (B1211576) release in the nucleus accumbens. nih.goveurekaselect.comresearchgate.net
Here are some data points extracted from the text that could be used in tables:
Antinociceptive Effects of this compound in Monkeys (vs Acute Pain)
| Species | Pain Model | Effect | Potency (vs Antihyperalgesia) | Reference |
| Rhesus Monkey | 50°C water (acute) | Antinociception | Less potent | nih.govnih.gov |
| Rhesus Monkey | Capsaicin-induced allodynia | Antiallodynic | - | nih.gov |
Antihyperalgesic Effects of this compound in Monkeys (vs Inflammatory Pain)
| Species | Pain Model | Effect | Potency (vs Acute Nociception) | Reference |
| Rhesus Monkey | Carrageenan-induced thermal hyperalgesia | Attenuation | ~10-fold more potent | nih.govresearchgate.netnih.gov |
This compound Effects on Intracranial Self-Stimulation (ICSS) in Rats
| Species | Behavior Measured | Effect on Baseline ICSS | Effect on Pain-Depressed ICSS | NOP Receptor Mediated? | Reference |
| Rat | ICSS | Dose- and time-dependent depression | Failed to block acid-induced depression | Yes (blocked by SB612111) | nih.govnih.govresearchgate.net |
Attenuation of Drug Self-Administration by this compound
| Species | Drug of Abuse | Effect on Self-Administration / Reward | Notes | Reference |
| Rhesus Monkey | Remifentanil | Decreased self-administration | Observed at highest dose tested, under sedation in one study. | nih.gov |
| Rhesus Monkey | Alfentanil, Cocaine, Methohexital | No reinforcing effects | Compared in self-administration procedures. | nih.govnih.govdtic.mil |
| Rodents | Morphine | Disrupts acquisition/reinstatement of CPP | Conditioned Place Preference (CPP). | nih.govresearchgate.netfrontiersin.org |
| Rats | Cocaine | Attenuated self-administration | Particularly in alcohol-preferring rats. | frontiersin.orgfrontiersin.org |
| Rats | Heroin | Failed to attenuate choice | At doses not decreasing overall operant behavior. | nih.govnih.gov |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 9940662 |
| Naltrexone | 5284606 |
| J-113397 | 135413530 |
| SB612111 | 11539697 |
| Alfentanil | 51688 |
| Fentanyl | 3334 |
| U-50488H | 60820 |
| SNC80 | 107715 |
| Capsaicin | 1548970 |
| Carrageenan | 135387432 |
| Buprenorphine | 644079 |
| Cocaine | 5765 |
| Methohexital | 13481 |
| Remifentanil | 656348 |
| Lactic Acid | 612 |
| Heroin | 5462317 |
| Nociceptin (B549756)/Orphanin FQ | 16132321 |
This compound is a selective, nonpeptide agonist of the nociceptin opioid peptide (NOP) receptor, distinguished by its high affinity and selectivity over classic opioid receptors. nih.govnih.gov Its preclinical pharmacological profile has been extensively investigated, revealing complex effects on pain processing and substance use-related behaviors, with notable species-dependent variations.
Effects in Chronic Pain Models (e.g., Neuropathic Pain, Carrageenan-Induced Hyperalgesia)
Preclinical studies indicate that this compound exhibits activity in models of chronic pain. In rhesus monkeys, systemic administration of this compound demonstrated antinociceptive effects in a model of neuropathic pain induced by capsaicin. nih.gov Furthermore, this compound dose-dependently attenuated thermal hyperalgesia induced by carrageenan, an inflammatory pain model, in monkeys. nih.govresearchgate.netnih.gov A key finding in these studies was that this compound was considerably more potent in reducing hyperalgesia in the inflammatory pain model compared to its effects on acute thermal nociception. nih.govresearchgate.netnih.gov
In rodent models, the effects of this compound on pain have shown more variability. While some studies in mice using the hot plate assay reported analgesic effects following systemic administration, other common rodent pain assays, such as the tail flick and tail immersion tests, did not consistently show pain modulation by systemic this compound. mdpi.comresearchgate.net These findings suggest potential differences in the NOP receptor system's role in pain processing across species. mdpi.comnih.gov
Species-Dependent Variations in this compound-Induced Antinociception
A significant aspect of this compound's preclinical profile is the observed species-dependent variation in its antinociceptive effects. In non-human primates (rhesus monkeys), systemic administration of this compound consistently produced antinociception against both acute noxious stimuli and capsaicin-induced allodynia. nih.govnih.govnih.gov These analgesic effects in monkeys were noted to occur without sedation at lower doses. nih.gov
Conversely, studies conducted in rodents have presented more inconsistent outcomes regarding antinociception. Systemic administration of this compound has shown analgesic effects in some rodent pain models, like the mouse hot plate assay, but not in others, such as the rat tail flick or mouse tail immersion tests. mdpi.comresearchgate.net This disparity highlights potential fundamental differences in how the NOP receptor system mediates pain across different species. mdpi.comnih.gov
Interactions with Classical Opioid Analgesics in Pain Modulation
Research has explored how this compound interacts with classical opioid analgesics in modulating pain. In non-human primates, activation of NOP receptors by agonists including this compound, through either systemic or spinal administration, has been shown to enhance the analgesic effects of mu-opioid receptor (MOP) agonists such as buprenorphine. Specifically, when this compound or another NOP agonist was co-administered with systemic buprenorphine, the NOP agonist produced a dose-dependent potentiation of buprenorphine-induced analgesia. This suggests a synergistic interaction between NOP and MOP receptor activation in producing antinociception in primates.
In rodents, the nature of this interaction appears more complex and can vary depending on the route of administration. While spinal administration of NOP agonists in rodents has been reported to potentiate MOP agonist-induced antinociception, supraspinal or systemic administration has sometimes shown opposing, anti-MOP effects.
Role of NOP Receptor in this compound-Mediated Antinociception
The antinociceptive effects observed with this compound are primarily mediated through its agonistic activity at the NOP receptor. Evidence for this comes from studies utilizing selective NOP receptor antagonists, such as J-113397 and SB612111, which have been shown to block or reduce the effects of this compound. nih.govmdpi.comresearchgate.netnih.govnih.govnih.govdtic.mil
For example, in rhesus monkeys, the selective NOP receptor antagonist J-113397 produced dose-dependent rightward shifts in the dose-response curve for this compound-induced antinociception, consistent with competitive antagonism at the NOP receptor. nih.govnih.govdtic.mil In contrast, the mu-opioid receptor antagonist naltrexone did not block the antinociceptive effects of this compound, confirming that these effects are independent of mu-opioid receptor activation. nih.govnih.govnih.govdtic.mil Similarly, the selective NOP antagonist SB612111 blocked the effects of this compound in rats. nih.govnih.gov
Evaluation in Pain-Depressed Behavior Paradigms (e.g., Intracranial Self-Stimulation Depression)
This compound has been assessed in preclinical models designed to evaluate pain-related functional impairment, such as the intracranial self-stimulation (ICSS) paradigm. In rats, administration of this compound alone resulted in a dose- and time-dependent depression of ICSS. nih.govnih.govresearchgate.net This effect was shown to be mediated by NOP receptors, as it was blocked by the NOP antagonist SB612111 but not by naltrexone. nih.govnih.gov
However, when evaluated for its ability to counteract lactic acid-induced depression of ICSS in rats, this compound did not effectively block this pain-induced behavioral depression at doses that did not themselves cause significant ICSS depression. nih.govnih.govresearchgate.net These findings suggest that while this compound influences ICSS through NOP receptors, it may not be effective as a sole treatment for this specific type of acute pain-related behavioral depression in rats. nih.govnih.gov
Research on this compound in Substance Use Disorders and Reward Pathways
Attenuation of Drug Self-Administration
Preclinical research has explored the potential of this compound to reduce drug self-administration, a key indicator in the study of substance use disorders. Studies in both rodents and monkeys have demonstrated that this compound can decrease the self-administration of various drugs of abuse, including opioids and cocaine. nih.govnih.goveurekaselect.comresearchgate.netfrontiersin.org
In rhesus monkeys, this compound was shown to decrease remifentanil self-administration, although in one study, this effect was primarily observed at the highest dose tested and in conjunction with general sedation. nih.gov Another study in monkeys indicated that this compound did not produce reinforcing effects comparable to those of established drugs of abuse like alfentanil, cocaine, or methohexital in self-administration procedures, suggesting a potential lack of abuse liability. nih.govnih.govdtic.mil
In rodent models, this compound has been reported to attenuate cocaine self-administration, particularly in rat lines genetically selected for alcohol preference. frontiersin.orgfrontiersin.org It has also been shown to disrupt the acquisition and reinstatement of conditioned place preference induced by morphine in rodents. nih.govresearchgate.netfrontiersin.org These effects are believed to involve the modulation of brain reward circuits, such as the mesolimbic pathway, where NOP receptor activation can lead to decreased dopamine release stimulated by drugs of abuse in the nucleus accumbens. nih.goveurekaselect.comresearchgate.net
Antinociceptive Effects of this compound in Monkeys (vs Acute Pain)
| Species | Pain Model | Effect | Potency (vs Antihyperalgesia) | Reference |
| Rhesus Monkey | 50°C water (acute) | Antinociception | Less potent | nih.govnih.gov |
| Rhesus Monkey | Capsaicin-induced allodynia | Antiallodynic | - | nih.gov |
Antihyperalgesic Effects of this compound in Monkeys (vs Inflammatory Pain)
| Species | Pain Model | Effect | Potency (vs Acute Nociception) | Reference |
| Rhesus Monkey | Carrageenan-induced thermal hyperalgesia | Attenuation | ~10-fold more potent | nih.govresearchgate.netnih.gov |
This compound Effects on Intracranial Self-Stimulation (ICSS) in Rats
| Species | Behavior Measured | Effect on Baseline ICSS | Effect on Pain-Depressed ICSS | NOP Receptor Mediated? | Reference |
| Rat | ICSS | Dose- and time-dependent depression | Failed to block acid-induced depression | Yes (blocked by SB612111) | nih.govnih.govresearchgate.net |
Attenuation of Drug Self-Administration by this compound
| Species | Drug of Abuse | Effect on Self-Administration / Reward | Notes | Reference |
| Rhesus Monkey | Remifentanil | Decreased self-administration | Observed at highest dose tested, under sedation in one study. | nih.gov |
| Rhesus Monkey | Alfentanil, Cocaine, Methohexital | No reinforcing effects | Compared in self-administration procedures. | nih.govnih.govdtic.mil |
| Rodents | Morphine | Disrupts acquisition/reinstatement of CPP | Conditioned Place Preference (CPP). | nih.govresearchgate.netfrontiersin.org |
| Rats | Cocaine | Attenuated self-administration | Particularly in alcohol-preferring rats. | frontiersin.orgfrontiersin.org |
| Rats | Heroin | Failed to attenuate choice | At doses not decreasing overall operant behavior. | nih.govnih.gov |
Opioid Self-Administration (e.g., Remifentanil, Heroin)
The effects of this compound on opioid self-administration have also been investigated. In rhesus monkeys, intravenous administration of this compound at the largest dose tested (0.32 mg/kg) decreased lever pressing maintained by remifentanil self-administration. scispace.comresearchgate.netresearchgate.net However, this effect was observed under conditions of general sedation, making it difficult to distinguish from non-specific motor impairment. scispace.comresearchgate.net Lower doses (0.001-0.01 mg/kg) did not decrease remifentanil self-administration. researchgate.netresearchgate.net
Studies in rats using a heroin-vs-food choice procedure found that acute this compound pretreatment did not attenuate heroin self-administration at doses up to those that significantly decreased operant behavior. researchgate.netnih.gov Repeated this compound pretreatment also failed to attenuate heroin choice. researchgate.net
Data on Remifentanil Self-Administration in Rhesus Monkeys:
| Treatment (i.v.) | Effect on Remifentanil Self-Administration | Notes |
| This compound (0.001-0.01 mg/kg) | No decrease | |
| This compound (0.32 mg/kg) | Decreased | Observed under sedation |
Psychostimulant Self-Administration (e.g., Cocaine)
Preclinical studies suggest that this compound can influence psychostimulant self-administration, particularly cocaine. In Wistar rats, intraperitoneal administration of this compound (3.0 mg/kg) significantly decreased cocaine self-administration under short-access (ShA) conditions. nih.govresearchgate.net However, it did not significantly affect cocaine self-administration in Wistar rats under long-access (LgA) conditions. nih.gov
In msP rats, which show a greater propensity to escalate cocaine self-administration, this compound significantly reduced cocaine self-administration in both the ShA condition and during the first hour of the LgA session at a dose of 3.0 mg/kg. nih.gov The effect was not sustained throughout the entire 6-hour LgA session in msP rats. nih.gov
Data on Cocaine Self-Administration in Rats:
| Rat Strain | Condition | Treatment (i.p.) | Effect on Cocaine Self-Administration |
| Wistar | ShA | This compound (3.0 mg/kg) | Decreased |
| Wistar | LgA | This compound | No significant effect |
| msP | ShA | This compound (3.0 mg/kg) | Decreased |
| msP | LgA (1st hour) | This compound (3.0 mg/kg) | Decreased |
| msP | LgA (6 hours) | This compound | No effect observed |
Effects on Conditioned Place Preference (CPP) for Drugs of Abuse
Conditioned place preference (CPP) is a behavioral paradigm used to assess the rewarding properties of drugs. This compound itself has generally been reported to be devoid of rewarding properties and does not produce conditioned place preference in rodents or self-administration in monkeys, suggesting a low abuse liability. researchgate.netresearchgate.netnih.gov
Morphine-Induced CPP Acquisition and Reinstatement
Studies have shown that this compound can attenuate morphine-induced CPP. In mice, this compound (1 mg/kg) inhibited the acute rewarding properties of morphine. researchgate.net It has also been reported to block the acquisition and reinstatement of morphine-induced CPP after administration. researchgate.netingentaconnect.comfrontiersin.org However, it did not affect the expression of morphine CPP in mice. ingentaconnect.com
Data on Morphine-Induced CPP in Mice:
| Phase | Treatment | Effect on Morphine-Induced CPP |
| Acquisition | This compound | Blocked |
| Expression | This compound | No effect |
| Reinstatement | This compound | Attenuated/Blocked |
Alcohol-Induced CPP
This compound has also been shown to influence alcohol-induced CPP. In mice, it was reported to inhibit the acquisition, expression, and reinstatement of ethanol (B145695) conditioned place preference. researchgate.netingentaconnect.comfrontiersin.org
Data on Alcohol-Induced CPP in Mice:
| Phase | Treatment | Effect on Alcohol-Induced CPP |
| Acquisition | This compound | Blocked |
| Expression | This compound | Blocked |
| Reinstatement | This compound | Reduced/Blocked |
Influence on Mesolimbic Dopamine System
The mesolimbic dopamine system, particularly the pathway from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), plays a crucial role in reward and reinforcement mechanisms. mdpi.com Drugs of abuse typically increase dopamine concentrations in this system. mdpi.comfrontiersin.org
Activation of NOP receptors has been shown to influence mesolimbic dopamine transmission. Administration of the endogenous NOP ligand, Nociceptin/Orphanin FQ (N/OFQ), has been shown to reduce drug-stimulated levels of dopamine in mesolimbic pathways. ingentaconnect.com Specifically, activation of NOP receptors following N/OFQ administration in the VTA attenuated dopamine release in the nucleus accumbens. nih.gov
While this compound is a NOP receptor agonist, its direct influence on the mesolimbic dopamine system has been a subject of research. Some studies suggest that the purported attenuation of drug reward by this compound might be linked to a suppression of dopamine synthesis and release. researchgate.net However, one report suggested that this compound might produce a place preference in rats through a purported dopaminergic mechanism, rather than a NOP-related mechanism. frontiersin.org This finding was contrasted by another NOP agonist, Ro 65-6570, which blocked CPP through a NOP receptor mechanism. frontiersin.org Further research is needed to fully elucidate the precise mechanisms by which this compound interacts with the mesolimbic dopamine system and how this interaction contributes to its observed behavioral effects.
Lack of Reinforcing Effects or Addictive Potential of this compound
Preclinical research on this compound has indicated a lack of reinforcing effects, suggesting a low potential for addiction. Studies in both rodents and non-human primates have contributed to this understanding. nih.govscispace.com
In rat models, this compound was found not to produce conditioned place preference, a behavioral paradigm often used to assess the rewarding properties of substances and their potential for addiction. wikipedia.orgresearchgate.netnih.gov This indicates that the compound does not induce the positive subjective state associated with abused drugs. Furthermore, while rats could distinguish this compound as a discriminative stimulus distinct from other opioid receptor ligands, it did not lead to conditioned place preference. wikipedia.org
Studies in monkeys have also supported the absence of reinforcing effects. wikipedia.orgnih.govscispace.com this compound produced antinociception in primates without producing reinforcing effects when compared to other reinforcers such as alfentanil, cocaine, and methohexital. This lack of reinforcing effects in a primate intravenous self-administration assay, considered a validated approach for evaluating abuse liability, strongly suggests that NOP agonists like this compound may not have abuse liability in humans.
Research also suggests that NOP agonists, including this compound, can attenuate the rewarding effects of other drugs of abuse, such as alcohol and morphine, in animal models, further supporting their potential in addiction treatment rather than contributing to addictive potential. wikipedia.orgscispace.comresearchgate.netmdpi.com
Research on this compound in Appetite and Eating Behavior Disorders
Studies have investigated the effects of this compound on appetite and its potential role in modulating eating behaviors, particularly in the context of stress-induced changes. wikipedia.orgoup.comnih.govresearchgate.netnih.govnih.govmedsci.orgssib.orgnih.gov
Effects on Food Intake (Hyperphagia)
The effects of this compound on food intake have been examined in various experimental conditions in rats. In freely feeding rats, this compound has been shown to significantly increase feeding at certain doses. nih.govmedsci.org For instance, one study reported that intraperitoneal administration of 2.5 mg/kg of this compound significantly increased feeding in freely feeding rats. nih.gov However, lower doses (0.3 or 1.0 mg/kg) did not show this hyperphagic effect in freely feeding rats. nih.gov
In food-deprived rats, the effect of this compound on basal food intake appears less pronounced or absent at certain doses. Studies have shown that doses of 0.3 or 1.0 mg/kg did not modify food intake in food-deprived rats. nih.gov However, other research using different doses and routes of administration has reported increases in food intake in food-deprived rats. researchgate.netbrieflands.com For example, intraperitoneal injection of 4 mg/kg of this compound increased food intake in food-deprived rats. brieflands.com It is worth noting that in one study, a dose of 1.0 mg/kg of this compound increased both ethanol and food consumption in alcohol-preferring rats, an effect that was reduced by a mu-receptor antagonist, suggesting a potential residual activity at mu-opioid receptors at this dose in this specific model. researchgate.net
The ability of this compound to induce hyperphagia appears to be dose-dependent and may be influenced by the animal's baseline feeding state.
Counteraction of Stress-Induced Anorexia
A significant finding in the preclinical research of this compound is its ability to counteract stress-induced anorexia (hypophagia). wikipedia.orgoup.comnih.govnih.govssib.org Studies using restraint stress in rats have demonstrated that pretreatment with this compound can reverse the reduction in food intake caused by stress. nih.govssib.org
In experiments with 20-hour food-deprived rats subjected to 60 minutes of body restraint, intraperitoneal administration of this compound significantly reversed the hypophagic effect induced by the stressor. nih.govssib.org This effect was observed at doses that were not hyperphagic on their own in food-deprived rats, suggesting a specific anti-anorectic action against stress. nih.gov
Modulation of Corticotropin-Releasing Factor (CRF)-Induced Anorexia
This compound has also been shown to modulate anorexia induced by the administration of corticotropin-releasing factor (CRF). oup.comnih.govnih.govnih.govssib.orgfrontiersin.orgdntb.gov.ua CRF is a key mediator of stress responses and is known to have anorectic properties. nih.govnih.govjneurosci.org
Intraperitoneal pretreatment with this compound reversed the hypophagic effect induced by intracerebroventricular (ICV) administration of CRF in rats. nih.govssib.org This anti-anorectic effect was statistically significant across multiple doses tested. nih.gov The reversal of CRF-induced anorexia by this compound is mediated by NOP receptors, as it was abolished by a selective NOP receptor antagonist. nih.govnih.gov
Further research using microinjection studies has suggested that the bed nucleus of the stria terminalis (BNST) may be a crucial neuroanatomical site for the interaction between NOP receptor activation by compounds like this compound and the anorectic action of CRF. nih.govnih.gov Microinjection of N/OFQ (the endogenous ligand for the NOP receptor) into the BNST blocked the anorectic effect of CRF administered in the same area. nih.govnih.gov Neither N/OFQ nor this compound show affinity for CRF receptors, indicating that NOP receptor agonists likely act as functional antagonists of CRF's anorectic effects. nih.govnih.gov This effect appears to be selective for CRF-induced anorexia, as this compound did not influence anorexia induced by E. coli lipopolysaccharide. nih.govnih.gov
These findings highlight the potential of this compound and other NOP receptor agonists in addressing stress-related eating disorders.
Here is a summary of some findings on this compound's effects on food intake and anorexia:
| Effect | Animal Model | Route of Administration | Dose(s) Tested | Key Finding | Source(s) |
| Increased Food Intake | Rat (freely feeding) | IP | 2.5 mg/kg | Significant increase in feeding. | nih.govmedsci.org |
| No effect on Food Intake | Rat (freely feeding) | IP | 0.3, 1.0 mg/kg | No significant increase in feeding. | nih.gov |
| No effect on Food Intake | Rat (food-deprived) | IP | 0.3, 1.0 mg/kg | Did not modify food intake. | nih.gov |
| Increased Food Intake | Rat (food-deprived) | IP | 4 mg/kg | Increased cumulative food intake. | brieflands.com |
| Reversal of Stress Anorexia | Rat (food-deprived) | IP | 0.3, 1.0, 2.5 mg/kg | Reversed hypophagia induced by restraint stress. | nih.govssib.org |
| Reversal of CRF-Induced Anorexia | Rat (food-deprived) | IP | 0.3, 1.0, 2.5 mg/kg | Reversed hypophagia induced by ICV CRF. | nih.govssib.org |
| Reversal of CRF-Induced Anorexia | Rat | Microinjection (BNST) | 0.025-0.25 µ g/site | Blocked anorectic action of CRF given in the same area (N/OFQ data). | nih.govnih.gov |
Antitussive Effects of this compound
This compound has been reported to possess antitussive effects, meaning it can suppress the cough reflex. wikipedia.org
Inhibition of Cough Reflex in Animal Models
Preclinical studies, particularly in animal models, have investigated the ability of this compound to inhibit the cough reflex. Research in guinea pigs has demonstrated the antitussive profile of this compound. worksafebc.com The NOP receptor system, which this compound targets, has been implicated in modulating cough. nih.govresearchgate.net Studies with NOP receptor agonists, including this compound in some contexts, have shown impressive antitussive effects in experimental cough models using irritants like capsaicin or mechanical stimulation in guinea pigs and cats. nih.govresearchgate.net Although another NOP agonist, SCH 486757, has been more extensively studied for its antitussive properties and oral bioavailability, this compound was one of the compounds that helped establish the potential of NOP receptor activation for cough suppression. nih.govresearchgate.net
Here is a summary of findings on this compound's antitussive effects:
| Effect | Animal Model | Key Finding | Source(s) |
| Inhibition of Cough Reflex | Guinea Pig | Demonstrated antitussive profile. | worksafebc.com |
| Cough Suppression | Guinea Pig, Cat | NOP agonists (including this compound in context) show antitussive effects in irritant/mechanically-induced cough models. | nih.govresearchgate.net |
Peripheral and Central Mechanisms of Antitussive Action
This compound has demonstrated antitussive effects in preclinical models. nih.govwikipedia.org Studies in guinea pigs exposed to aerosolized capsaicin showed that this compound significantly inhibited cough in a dose-dependent manner after intraperitoneal administration. karger.com The maximum antitussive effect (42 ± 8% inhibition) was observed at 1 hour post-administration of 3 mg/kg. karger.com
The mechanism of this antitussive action may involve both central and/or peripheral sites. karger.com Research indicates that this compound can attenuate capsaicin-induced Ca²⁺ responses in nodose ganglia cells, suggesting a peripheral mechanism involving sensory nerve modulation. karger.com While the precise central mechanisms are still being investigated, the brain penetration of this compound suggests a potential central component to its antitussive effects. nih.govnih.govmedchemexpress.comkarger.com
NOP Receptor Involvement in Cough Suppression
The antitussive effects of this compound are mediated through the activation of NOP receptors. karger.com This has been demonstrated in studies where the antitussive effect of this compound was blocked by pretreatment with a selective NOP antagonist, J113397, but not by the classical opioid antagonist naltrexone. karger.comacs.org This finding underscores the specific involvement of the NOP receptor system, distinct from classical opioid pathways, in the cough suppressive effects of Ro 61-6498. karger.com
Other Central Nervous System Behavioral Effects
This compound influences a range of central nervous system functions, including cognitive function, motor activity, thermoregulation, and sleep/wake architecture. researchgate.netnih.gov
Cognitive Function Modulation (e.g., Short-Term Memory Impairment)
Studies have indicated that this compound can impair learning and memory in rodents. researchgate.netnih.govunifr.ch Specifically, research using a passive avoidance test in mice showed that this compound produced a biphasic effect on memory retention, with impairment observed at higher doses. researchgate.net Another study reported that this compound impaired recognition memory formation. nih.gov This memory impairment appears to involve interactions with glutamatergic systems, as co-administration of sub-effective doses of this compound and the NMDA receptor antagonist MK-801 synergistically impaired contextual fear learning. nih.govnih.gov However, co-administration with cholinergic receptor antagonists did not produce similar synergistic effects on recognition memory. nih.gov
Effects on Motor Activity and Coordination
This compound has been shown to affect motor activity and coordination in preclinical models. researchgate.netnih.govnih.gov High doses of this compound (≥10 mg/kg) have been reported to induce disruption in rat behavior, including decreased locomotor activity and coordination. nih.govpnas.org In mice, this compound at doses of 1 and 3 mg/kg decreased locomotor activity for a period after administration. frontiersin.org The accelerating rotarod test has demonstrated a decrease in motor coordination starting at doses as low as 1 mg/kg in mice, with decreased coordination consistently observed at 3 mg/kg. nih.gov While some studies in monkeys did not observe sedation or motor dysfunction at doses producing antinociception, rodent studies consistently show effects on motor activity at higher doses. nih.govnih.gov
Thermoregulatory Impact (Hypothermia)
NOP receptor activation, including by agonists like this compound, has been associated with hypothermia in rodents. researchgate.netnih.govnih.gov At the highest dose tested in rats (10 mg/kg), the increase in NREM sleep and EEG slow wave activity induced by this compound was accompanied by hypothermia. researchgate.netnih.gov This thermoregulatory impact is considered within the broader context of the N/OFQ system's influence on energy balance. researchgate.net
Influence on Sleep/Wake Architecture (e.g., NREM Sleep, EEG Slow Wave Activity)
This compound has a profound impact on sleep/wake architecture, promoting non-Rapid Eye Movement (NREM) sleep and increasing electroencephalogram (EEG) slow wave activity (SWA). researchgate.netnih.govnih.gov Studies in rats, mice, and Cynomolgus macaques have shown a dose-related increase in NREM sleep and EEG SWA following administration of this compound. researchgate.netnih.govnih.gov Concurrently, Rapid Eye Movement (REM) sleep was suppressed. researchgate.netnih.govnih.gov The effects of this compound on sleep/wake states were absent in NOP receptor knockout mice, confirming that these effects are mediated through NOP receptor activation. nih.gov Even at doses causing increased NREM sleep and EEG SWA, rats remained arousable upon sensory stimulation, suggesting a state of sleep rather than anesthesia. researchgate.netnih.govnih.gov NOP receptor agonism also led to increased c-Fos expression in brain regions involved in physiological regulation, such as the anterodorsal preoptic and parastrial nuclei. researchgate.netnih.gov
Comparative Pharmacological Studies and Receptor Interactions of Ro 64 6198
Comparison with Endogenous NOP Ligands (e.g., Nociceptin (B549756)/Orphanin FQ)
Ro 64-6198 is a synthetic nonpeptide agonist designed to mimic the actions of the endogenous NOP receptor ligand, nociceptin/orphanin FQ (N/OFQ). nih.govnih.gov In vitro studies using cloned human NOP receptors have shown that this compound has high affinity and potency comparable to that of N/OFQ in stimulating GTPγS binding and inhibiting forskolin-stimulated cAMP accumulation. nih.govresearchgate.net
However, studies at native NOP receptors in rat brain slices, specifically in the ventrolateral periaqueductal gray (vlPAG), have revealed differences. While both this compound and N/OFQ activate G protein-coupled inwardly rectifying K+ (GIRK) channels, this compound displayed lower efficacy and potency compared to N/OFQ. nih.gov Furthermore, N/OFQ activated GIRK channels in almost all tested neurons, whereas this compound only affected a subset of these neurons, suggesting potential heterogeneity of NOP receptors or differential interaction with receptor populations. nih.govoup.com Despite these differences at the cellular level, systemic administration of this compound in non-human primates has produced antinociceptive effects comparable in potency and efficacy to those of the classical opioid alfentanil. trispharma.comnih.govdtic.mil
Comparison with Other Synthetic NOP Receptor Agonists
This compound was one of the first selective nonpeptide NOP agonists developed and has been widely studied. nih.govnih.govresearchgate.net Other synthetic NOP agonists have since been developed, such as Ro 65-6570 and SCH 221510. mdpi.comfrontiersin.org While Ro 65-6570 has similar agonist potency to this compound, it exhibits slightly lower affinity and selectivity for the NOP receptor. researchgate.net Another agonist, (+)-5a Compound, was found to be less potent and efficacious than N/OFQ in activating GIRK channels in rat vlPAG neurons and affected the same subset of neurons as this compound. oup.com (+)-5a Compound, however, demonstrated greater selectivity for NOP receptors over other opioid receptors compared to this compound. oup.com Comparisons with agonists like AT-200 and AT-312 also highlight that different synthetic NOP agonists can have varying profiles in terms of antinociceptive effects and interactions with other systems. frontiersin.orghaematologica.org
Differential Effects Relative to Classical Opioid Receptor Agonists (e.g., Morphine, Alfentanil)
A key characteristic of this compound is its high selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa). nih.govnih.govmedchemexpress.comwikipedia.org In receptor binding assays, this compound shows at least 100-fold selectivity for the NOP receptor compared to classical opioid receptors. nih.govnih.govresearchgate.netmedchemexpress.comwikipedia.org Specifically, its affinity for mu (MOP), delta (DOP), and kappa (KOP) opioid receptors is significantly lower than for the NOP receptor. nih.govresearchgate.netkarger.comresearchgate.net
This selectivity translates to differential pharmacological effects compared to classical opioid agonists like morphine and alfentanil. While this compound can produce antinociceptive effects, particularly in non-human primates and against certain types of pain like neuropathic and inflammatory pain, it often lacks the typical side effects associated with classical opioids, such as respiratory depression, constipation, and abuse liability. trispharma.comnih.govdtic.milmdpi.comscispace.comunife.itnih.gov For instance, in monkeys, this compound produced antinociception comparable to alfentanil but without inducing respiratory depression or itch/scratching responses. trispharma.comnih.govdtic.mil
However, the antinociceptive effects of this compound can be variable in rodents depending on the pain model. mdpi.comscispace.com Co-administration studies have shown that this compound can have additive analgesic effects when combined with morphine in some pain models. trispharma.commdpi.comnih.gov
Interactions with Opioid Receptor Antagonists (e.g., Naltrexone) and NOP Receptor Antagonists (e.g., J-113397, SB612111)
Pharmacological studies using selective receptor antagonists have confirmed that the effects of this compound are primarily mediated through the NOP receptor and not classical opioid receptors. nih.govhaematologica.orgkarger.comscispace.comnih.govresearchgate.netresearchgate.net
The effects of this compound are blocked by selective nonpeptide NOP receptor antagonists such as J-113397 (also known as Compound B) and SB612111. nih.govmdpi.comhaematologica.orgkarger.comscispace.comnih.govresearchgate.netnih.gov For example, J-113397 attenuated this compound-induced antinociception in monkeys and blocked its effects on remifentanil self-administration. nih.govmdpi.comscispace.comresearchgate.netresearchgate.net Similarly, SB612111 blocked this compound-induced mechanical allodynia in mice and its effects on intracranial self-stimulation depression in rats. haematologica.orgnih.govnih.gov
In contrast, the effects of this compound are generally not blocked by classical opioid receptor antagonists like naltrexone (B1662487). nih.govhaematologica.orgkarger.comscispace.comunife.itnih.govresearchgate.net Studies in monkeys and guinea pigs have shown that naltrexone does not attenuate this compound-induced antinociception or antitussive effects, further supporting its selective action at the NOP receptor. nih.govhaematologica.orgkarger.comscispace.comunife.itresearchgate.net This differential antagonism highlights the distinct receptor targets of this compound and classical opioids.
Data Table: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. NOP Receptor | Source |
| NOP (ORL1) | 0.3 - 0.39 | 1x | nih.govresearchgate.netkarger.com |
| MOP (mu) | 36 - 52.4 | >100x | nih.govresearchgate.netkarger.comresearchgate.net |
| DOP (delta) | 106 - 3787 | >100x | nih.govresearchgate.netkarger.comresearchgate.net |
| KOP (kappa) | 214 - 1400 | >100x | nih.govresearchgate.netkarger.comresearchgate.net |
Note: Ki values can vary depending on the specific assay and conditions used.
Data Table: Antagonist Effects on this compound Action
| Effect | Species | This compound Blocked by J-113397 | This compound Blocked by SB612111 | This compound Blocked by Naltrexone | Source |
| Antinociception | Monkey | Yes | Not tested | No | nih.govmdpi.comresearchgate.net |
| Antinociception (mechanical allodynia) | Mouse | Not tested | Yes | No | haematologica.orgnih.gov |
| Remifentanil self-administration | Monkey | Yes | Not tested | No | scispace.comresearchgate.netresearchgate.net |
| Intracranial self-stimulation depression | Rat | Not tested | Yes | No | nih.gov |
| Antitussive effect | Guinea Pig | Yes | Not tested | No | karger.com |
Methodological Approaches in Ro 64 6198 Research
In Vitro Cellular and Biochemical Assays
In vitro assays are crucial for characterizing the direct interaction of Ro 64-6198 with the NOP receptor at a molecular and cellular level, as well as investigating the resulting intracellular signaling events.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of this compound for the NOP receptor. These assays typically involve the use of a radiolabeled ligand, such as [³H]OFQ or [¹²⁵I]-N/OFQ, that binds to the NOP receptor. unife.itresearchgate.net By measuring the displacement of the radiolabeled ligand by increasing concentrations of this compound, researchers can determine its binding affinity (expressed as Ki or pKi values) to the NOP receptor and compare it to its affinity for other opioid receptors (mu, delta, and kappa) to assess selectivity. pnas.orgresearchgate.netacs.orgresearchgate.net Studies have shown that this compound binds to the human NOP receptor with subnanomolar affinity and exhibits at least 100-fold selectivity over classic opioid receptors. pnas.orgunife.itresearchgate.net
An example of binding affinity data for this compound is presented below:
| Receptor Subtype | Ki (nM) |
| NOP | 0.3 |
| MOP | 36 |
| KOP | 214 |
| DOP | 3787 |
Data derived from receptor-binding assays confirming this compound selectivity. researchgate.net
Functional Assays (e.g., GTPγS Binding, cAMP Accumulation, BRET-based assays)
Functional assays are employed to assess the ability of this compound to activate the NOP receptor and initiate intracellular signaling cascades. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. nih.govmdpi.com
GTPγS Binding Assays: These assays measure the stimulation of guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding to cell membranes expressing the NOP receptor. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the binding of the non-hydrolyzable analog [³⁵S]GTPγS. medchemexpress.compnas.orgresearchgate.net Increased [³⁵S]GTPγS binding in the presence of this compound indicates receptor activation and G protein coupling. This compound has been shown to stimulate [³⁵S]GTPγS binding in membranes from cells expressing human NOP receptors and in rat brain sections. medchemexpress.compnas.orgunife.itresearchgate.net
cAMP Accumulation Assays: Activation of Gi/o proteins by the NOP receptor typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com Assays measuring the inhibition of forskolin-stimulated cAMP accumulation are used to assess NOP receptor agonist activity. researchgate.netresearchgate.net this compound has been demonstrated to inhibit forskolin-stimulated cAMP accumulation in cells expressing human NOP receptors, behaving as a full agonist in this assay. pnas.orgresearchgate.net
BRET-based assays: Bioluminescence Resonance Energy Transfer (BRET) based assays are utilized to study protein-protein interactions in live cells, including the interaction between the NOP receptor and downstream signaling proteins like G proteins and β-arrestin. mdpi.comresearchgate.net These assays can provide insights into the signaling bias of ligands. Studies using BRET have investigated NOP receptor interaction with G proteins and β-arrestin upon ligand binding. mdpi.comresearchgate.net this compound has been shown to recruit both β-arrestin 2 and β-arrestin 3 to the NOP receptor in a concentration-dependent manner. medchemexpress.com
Functional selectivity data for this compound in GTPγS binding assays has shown greater than 900-fold functional selectivity at NOP relative to MOP receptors. acs.org
Cell Culture Models (e.g., NOP receptor expressing cells, nodose ganglia cells)
Various cell culture models are employed to study the effects of this compound at a cellular level. These models include:
Cells expressing recombinant human NOP receptors: Cell lines such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells are commonly transfected to stably or transiently express the human NOP receptor. researchgate.netmdpi.comresearchgate.net These cells provide a controlled environment to study receptor binding, functional coupling to G proteins (e.g., via GTPγS or cAMP assays), and receptor internalization and desensitization. medchemexpress.comresearchgate.net this compound has been shown to induce rapid desensitization of the NOP receptor in vitro, leading to a loss in binding sites and a decrease in binding affinity. medchemexpress.com
Primary cell cultures: Primary cells naturally expressing the NOP receptor, such as nodose ganglia cells, are also used. researchgate.net Nodose ganglia contain sensory neurons where NOP receptors are expressed and play a role in modulating neuronal activity. This compound has been evaluated for its effects on intracellular Ca²⁺ concentration increases evoked by stimuli like capsaicin (B1668287) in isolated guinea pig nodose ganglia cells. researchgate.net
In Vivo Animal Models and Behavioral Paradigms
In vivo studies using animal models are essential for understanding the complex physiological and behavioral effects of this compound in a living organism. These studies investigate its effects on various systems, including pain processing, anxiety, and motor activity.
Rodent Models (Mice, Rats, Guinea Pigs)
Rodents, including mice, rats, and guinea pigs, are widely used in this compound research due to their genetic tractability and the availability of various behavioral paradigms. nih.govnih.govresearchgate.net
Mice: Mice are frequently used to study the effects of this compound on behaviors related to anxiety, pain, and motor function. nih.govresearchgate.netresearchgate.net Behavioral tests in mice include the marble burying test, elevated plus maze, open field test, hot plate assay, tail flick assay, and passive avoidance task. medchemexpress.commdpi.comnih.govresearchgate.net Studies in mice have shown that this compound can produce anxiolytic-like effects in tests like the marble burying test and elevated plus maze. medchemexpress.comnih.gov Its effects on pain processing in mice appear to be variable, showing analgesic effects in some assays like the hot plate test but increased pain sensitivity in others like the tail flick assay. mdpi.com
Rats: Rats are another common rodent model for studying the behavioral effects of this compound, particularly in models of anxiety and drug self-administration. pnas.orgnih.govresearchgate.netnih.govfrontiersin.org Behavioral paradigms in rats include the elevated plus maze, open field test, conditioned lick suppression test, and self-administration paradigms for substances like cocaine or saccharin (B28170). medchemexpress.compnas.orgnih.govnih.govfrontiersin.org this compound has demonstrated anxiolytic-like effects in rats in tests such as the elevated plus maze and conditioned lick suppression. pnas.orgnih.gov Research in rats has also investigated the effects of this compound on cocaine and saccharin self-administration. nih.govfrontiersin.org
Guinea Pigs: Guinea pigs have been utilized to study the effects of this compound on behaviors like isolation-induced vocalizations, a model of anxiety, and in isolated tissue preparations like the ileum and vas deferens to assess NOP receptor function. nih.govnih.govresearchgate.net Studies in guinea pig pups have shown that this compound can reduce isolation-induced vocalizations. nih.govresearchgate.net In isolated tissue assays, this compound has shown varying potency and efficacy compared to the endogenous ligand N/OFQ, suggesting potential species and tissue-specific differences in NOP receptor function. nih.gov
Genetically Modified Models (e.g., NOP Receptor Knockout Mice)
Genetically modified animal models, particularly NOP receptor knockout mice, are invaluable tools for confirming the specificity of this compound's effects mediated through the NOP receptor. mdpi.comoup.comunife.itnih.govresearchgate.netnih.gov
NOP Receptor Knockout Mice: These mice lack a functional NOP receptor. By comparing the effects of this compound in wild-type mice versus NOP receptor knockout mice, researchers can determine which effects are dependent on the presence and activation of the NOP receptor. mdpi.comnih.govresearchgate.netnih.gov For instance, the analgesic effects of this compound observed in wild-type mice in the hot plate assay were absent in NOP receptor knockout mice, confirming that these effects are mediated via the NOP receptor. mdpi.com Similarly, the anxiolytic-like effects of this compound in the mouse Geller-Seifter test were observed in wild-type mice but not in NOP receptor knockout mice. nih.gov Studies using NOP receptor knockout mice have also investigated the role of the NOP system in behaviors related to addiction and emotional memory, providing context for the observed effects of this compound. researchgate.netnih.gov
Strain-Specific Responses
Studies in rodents have revealed variations in the effects of this compound depending on the specific strain used. For instance, research in rats has employed strains such as Wistar, Sprague-Dawley, and those genetically selected for alcohol preference (msP rats) pnas.orgpnas.orgnih.govresearchgate.net. Differences have been observed in behavioral responses, such as self-administration patterns and responses in anxiety models pnas.orgpnas.orgnih.gov.
In Wistar rats, this compound at a dose of 3.0 mg/kg decreased saccharin self-administration, an effect not observed in msP rats nih.gov. Similarly, in cocaine self-administration studies under short-access (ShA) conditions, 3.0 mg/kg this compound decreased the number of infusions received by both Wistar and msP rats, although effects under long-access (LgA) conditions varied between strains and session duration nih.gov.
Pain processing studies in rodents have also indicated strain differences. While several in vivo assays like tail flick, tail immersion, tactile, cold water stimulation, and foot shock tests in rodents generally did not show modulation of pain processing by systemically administered this compound, an exception was noted in the mouse hot plate assay researchgate.netunife.itmdpi.comsemanticscholar.org. In this assay, systemic administration of this compound produced modest antinociceptive effects in wild-type mice but not in NOP receptor knockout mice unife.itmdpi.comsemanticscholar.org.
Non-Human Primate Models (e.g., Rhesus Monkeys, Cynomolgus Macaques)
Non-human primates, particularly rhesus monkeys (Macaca mulatta) and cynomolgus macaques (Macaca fascicularis), have been valuable models for studying the effects of this compound, offering translational insights due to their closer phylogenetic relationship to humans compared to rodents oup.comscitechnol.com. These studies have focused on areas such as antinociception, drug self-administration, and respiratory function unife.itmdpi.comsemanticscholar.orgnih.govnih.govdtic.milusda.gov.
In rhesus monkeys, this compound has demonstrated antinociceptive effects against acute noxious stimuli, such as immersion in 50°C water unife.itnih.govnih.gov. This effect was observed at doses that did not induce sedation or motor dysfunction nih.govnih.gov. Studies comparing this compound to the μ-opioid agonist alfentanil in monkeys showed that while both produced antinociception, this compound did not produce reinforcing effects, respiratory depression, or itch/pruritic side effects, suggesting a potentially advantageous pharmacological profile nih.govdtic.mil. The antinociceptive effects of this compound in rhesus monkeys were blocked by the selective NOP receptor antagonist J-113397, confirming NOP receptor mediation unife.itmdpi.comsemanticscholar.orgnih.govnih.gov.
Research using self-administration procedures in monkeys trained to self-administer drugs like remifentanil, cocaine, or methohexital (B102721) has investigated the reinforcing effects of this compound. These studies found no reinforcing effects of this compound at the doses tested nih.govdtic.mil. While larger doses of this compound decreased lever pressing maintained by remifentanil self-administration, this effect was not distinguishable from sedative effects nih.gov.
Comparisons between rodent and non-human primate studies highlight species differences in the effects of this compound, particularly concerning pain modulation unife.itmdpi.comsemanticscholar.orgnih.gov. Systemic this compound produces robust antinociception in non-human primates, an effect less consistently observed in many rodent pain models unife.itmdpi.comsemanticscholar.org. This difference may be attributed to species-specific variations in the control of nociceptive pain transmission by the NOP system in the brain unife.it.
Electrophysiological Recordings (e.g., Intracranial Self-Stimulation, Electroencephalography)
Electrophysiological techniques have been employed to investigate the cellular and circuit-level effects of this compound and the NOP system. Studies have utilized perforated patch-clamp recordings in cultured neurons and acute brain slices to examine the response of genetically encoded sensors for N/OFQ release to NOP receptor ligands, including this compound nih.govbiorxiv.orgbiorxiv.org. These recordings have helped characterize the activation kinetics and pharmacological profile of these sensors upon exposure to NOP agonists like this compound nih.govbiorxiv.orgbiorxiv.org.
In vivo fiber photometry has also been used in freely moving mice to detect the binding of systemically administered NOP receptor ligands, including agonists and antagonists, in specific brain regions like the paranigral ventral tegmental area (pnVTA) nih.govbiorxiv.org. This technique allows for real-time monitoring of NOP receptor activity in response to this compound administration nih.govbiorxiv.org.
While these studies provide insights into the neurobiological effects of this compound at the cellular and circuit level, the available information does not detail the use of macro-level electrophysiological recordings such as electroencephalography (EEG) or direct measures related to intracranial self-stimulation specifically in the context of this compound administration.
Behavioral Assays Specific to Research Domains
A wide array of behavioral assays has been utilized to investigate the effects of this compound across various research domains, including anxiety, pain, and reward/addiction pnas.orgpnas.orgnih.govresearchgate.netunife.itmdpi.comsemanticscholar.orgnih.govnih.govdtic.milresearchgate.net.
In the domain of anxiety, this compound has shown anxiolytic-like effects in rats across several validated models pnas.orgpnas.orgresearchgate.net. It increased open arm exploration in the elevated plus-maze test, augmented punished responding in an operant conflict procedure (modified Geller-Seifter), and decreased fear-potentiated responses in an acoustic startle paradigm pnas.orgpnas.org. These effects are consistent with the anxiolytic-like activity previously reported for the endogenous peptide N/OFQ in rodents pnas.org.
For pain research, various nociceptive assays have been employed. As noted in the strain-specific section, systemic this compound has shown inconsistent effects in rodent pain models like the tail flick and tactile sensitivity tests but produced antinociception in the mouse hot plate assay researchgate.netunife.itmdpi.comsemanticscholar.org. In non-human primates, this compound has consistently demonstrated robust antinociceptive effects in assays using noxious thermal stimuli unife.itmdpi.comsemanticscholar.orgnih.govnih.gov.
Studies on reward and addiction have utilized behavioral assays such as conditioned place preference and drug self-administration pnas.orgnih.govnih.govdtic.mil. In rats, N/OFQ and this compound did not produce conditioned place preference or aversion, suggesting a lack of motivational effects typically associated with μ- and δ-opioid receptor agonists pnas.orgpnas.org. Self-administration studies in rats and monkeys have investigated the effects of this compound on the intake of drugs of abuse like alcohol, cocaine, and remifentanil nih.govnih.govnih.govdtic.mil. This compound has been shown to decrease self-administration of certain substances in specific contexts and strains nih.gov.
Motor function and sensorimotor performance have also been assessed using tests like the rotarod and traction tests pnas.orgpnas.org. Higher doses of this compound have been found to disrupt performance in these assays in rats pnas.orgpnas.org.
Here is a summary of some behavioral assay findings:
| Behavioral Assay | Species/Strain | Key Finding |
| Elevated Plus-Maze | Rat | Increased open arm exploration (anxiolytic-like effect) pnas.orgpnas.org. |
| Modified Geller-Seifter Conflict | Rat (Wistar) | Increased punished responding (anxiolytic-like effect) pnas.orgpnas.org. |
| Acoustic Startle Paradigm | Rat | Decreased fear-potentiated responses (anxiolytic-like effect) pnas.org. |
| Tail Flick Assay | Rat, Rodents generally | Did not modify pain perception pnas.orgpnas.orgresearchgate.netunife.itmdpi.comsemanticscholar.org. |
| Hot Plate Assay | Mouse (Wild-type) | Produced modest antinociceptive effects unife.itmdpi.comsemanticscholar.org. |
| Tactile Sensitivity (Von Frey) | Rat, Rodents generally | Did not induce allodynia or modulate pain processing pnas.orgpnas.orgresearchgate.netunife.itmdpi.comsemanticscholar.org. |
| Rotarod | Rat | Higher doses (10 mg/kg) disrupted performance pnas.orgpnas.org. |
| Traction Test | Rat | Higher doses (10 mg/kg) disrupted performance pnas.orgpnas.org. |
| Conditioned Place Preference | Rat | Did not produce conditioned place preference or aversion pnas.orgpnas.org. |
| Remifentanil Self-Administration | Rhesus Monkey | Decreased lever pressing at larger doses, not distinguishable from sedation nih.gov. |
| Cocaine Self-Administration | Rhesus Monkey, Rat | Did not maintain high rates of responding in monkeys; decreased infusions in certain rat strains/conditions nih.govdtic.mil. |
| Saccharin Self-Administration | Rat (Wistar, msP) | Decreased in Wistar rats but not msP rats nih.gov. |
| Thermal Antinociception | Rhesus Monkey | Produced robust antinociception without sedation unife.itmdpi.comsemanticscholar.orgnih.govnih.gov. |
These diverse behavioral methodologies have been crucial in characterizing the multifaceted effects of this compound across different species and behavioral domains.
Research Implications and Future Directions
Ro 64-6198 as a Probe for NOP Receptor System Elucidation
As a selective and brain-penetrant non-peptide NOP receptor agonist, this compound has been instrumental in elucidating the functional roles and nature of NOP receptors. nih.govoup.com Studies utilizing this compound have highlighted potential therapeutic areas for NOP receptor agonists, including anxiety, neuropathic pain, addiction, cough, and anorexia. nih.govmdpi.commedchemexpress.comunife.it It has also been useful in identifying potential side effects associated with NOP receptor activation, such as motor disturbance, memory impairment, and hypothermia. unife.it
Research using this compound has demonstrated its anxiolytic-like properties in various animal models, mimicking the effects of the endogenous ligand N/OFQ and the benzodiazepine (B76468) diazepam in some tests. wikipedia.orgmedchemexpress.comunife.itresearchgate.net These effects are mediated via the NOP receptor, as they can be blocked by selective NOP receptor antagonists like J-113397 and are not observed in NOP receptor knockout mice. mdpi.comresearchgate.net
Furthermore, molecular docking studies of this compound into active-state NOP receptor homology models have provided insights into the specific interactions responsible for its selectivity. mdpi.comnih.govacs.org The amide hydrogen of this compound forms a hydrogen bond with T305 at the extracellular end of the orthosteric binding site, while the phenalenyl ring interacts with the hydrophobic V279 residue within the binding pocket. mdpi.comnih.gov These interactions contribute to the ligand's selective binding to the NOP receptor compared to other opioid receptors. nih.gov
Understanding the Complex and Diverse Roles of the NOP Receptor
Studies employing this compound have underscored the complex and diverse roles of the NOP receptor in modulating various physiological functions and pharmacological roles. wikipedia.orgmdpi.com These include involvement in pain sensation, mood, learning, memory, cardiovascular control, immune response, motor function, and drug addiction. wikipedia.orgmdpi.comnih.govresearchgate.net
While NOP receptor activation is involved in pain processing, the effects can be complex and even opposite depending on the assay and species. mdpi.com For instance, systemic administration of this compound showed analgesic effects in mouse hot plate and shock threshold assays but increased pain sensitivity in the tail flick assay in rodents. mdpi.com In non-human primates, systemic this compound produced robust analgesic effects in acute and chronic pain models without causing respiratory depression or reinforcing responses, effects typically associated with mu-opioid receptor activation. wikipedia.orgmdpi.comtrispharma.com
This compound has also been used to investigate the NOP receptor's role in drug addiction. It has been shown to reduce alcohol self-administration in animals and suppress relapses in animal models of alcoholism. wikipedia.org While it could be recognized as a discriminative stimulus distinct from other opioid receptor ligands, it did not produce the conditioned place preference indicative of addictive potential in rats. wikipedia.org In monkeys, this compound produced discriminative stimulus effects distinct from other opioid receptor agonists but similar to diazepam. researchgate.netresearchgate.net
The NOP receptor's interaction with classical opioid receptors is also a key area of research. NOP receptor activation can modulate mu opioid receptor-mediated actions, influencing opioid analgesia, tolerance development, and reward. nih.govresearchgate.net Co-administration of low doses of this compound and morphine resulted in an additive analgesic effect in mice. mdpi.com In non-human primates, co-administration of this compound with buprenorphine attenuated side effects like respiratory depression and itch, which are associated with mu-opioid receptor activation. mdpi.com
Strategies for Developing Novel NOP Receptor-Targeting Therapeutics Based on this compound Insights
The research conducted using this compound has provided crucial insights for the development of novel therapeutics targeting the NOP receptor system. The demonstration of this compound's potential therapeutic applications in conditions like anxiety, neuropathic pain, and addiction has validated the NOP receptor as a viable drug target. nih.govunife.it
The high selectivity of this compound for the NOP receptor over classical opioid receptors highlights the possibility of developing NOP-selective ligands with potentially reduced side effect profiles compared to traditional opioids. wikipedia.orgnih.govmedchemexpress.com The observation of analgesic effects in non-human primates without respiratory depression or reinforcing effects is particularly significant for pain management strategies. wikipedia.orgmdpi.comtrispharma.com
Furthermore, the understanding of the interactions between NOP receptors and other opioid receptors, partly elucidated through studies with this compound, suggests strategies involving co-activation of NOP and mu-opioid receptors for synergistic analgesic effects with potentially fewer side effects. trispharma.comacs.org This has led to the development and investigation of mixed NOP/opioid receptor agonists. trispharma.comacs.org
However, the poor oral bioavailability of this compound in some species indicates the need for developing novel NOP receptor ligands with improved pharmacokinetic properties for clinical application. wikipedia.orgresearchgate.net Structure-based optimization using homology models of the NOP receptor, informed by the binding mode of agonists like this compound, can aid in identifying novel chemical scaffolds with desired pharmacological profiles. acs.org
Addressing Functional Heterogeneity and Species Differences in NOP Receptor Responses
Research with this compound has also shed light on the functional heterogeneity of NOP receptors and significant species differences in responses to NOP receptor ligands. oup.comresearchgate.netnih.gov Studies in rat periaqueductal grey slices showed that this compound activated only a subset of N/OFQ-sensitive NOP receptors, suggesting functional heterogeneity of these receptors in different neuronal populations. oup.com
Significant species differences have been observed, particularly in the antinociceptive effects of this compound. While it produced robust analgesia in non-human primates, its effects on pain processing in rodents have been inconsistent and variable across different assays. mdpi.comresearchgate.nettrispharma.comresearchgate.net For example, this compound did not consistently produce antinociception in the monkey tail withdrawal assay, in contrast to previous findings. researchgate.netresearchgate.net
These observed differences in functional responses and efficacy across species and even within different brain regions emphasize the complexity of the NOP receptor system. Addressing this functional heterogeneity and understanding the underlying mechanisms for species differences are crucial for translating preclinical findings to clinical applications and developing effective NOP receptor-targeted therapeutics. Further research utilizing probes like this compound and other selective ligands, coupled with advanced techniques, is necessary to fully characterize the diverse signaling pathways and functional outcomes mediated by NOP receptors in different contexts and species.
Q & A
Q. What are the key pharmacological characteristics of Ro 64-6198 in vitro, and how are they experimentally validated?
this compound is a potent, selective NOP receptor agonist with EC₅₀ values around 25.6 nM. In vitro assays using stably transfected HEK293 cells demonstrate its full agonist activity via inhibition of cAMP accumulation, comparable to nociceptin/orphanin FQ (N/OFQ). BRET (Bioluminescence Resonance Energy Transfer) assays confirm its ability to recruit arrestin3 and arrestin2 with efficacy similar to N/OFQ, though with slower arrestin3 recruitment kinetics .
Q. How does this compound modulate cAMP signaling in NOP receptor-expressing cells?
cAMP inhibition is assessed using fluorescence or luminescence-based assays in HEK293 cells expressing NOP receptors. This compound reduces cAMP accumulation in a dose-dependent manner, with maximum efficacy matching N/OFQ. This requires pre-treatment with forskolin or other adenylyl cyclase activators to elevate baseline cAMP levels for measurable inhibition .
Q. What behavioral effects does this compound induce in rodent models, and how are these assays designed?
In mice, this compound (1–3 mg/kg, i.p.) increases latency to hindpaw withdrawal in hot plate tests (analgesia) and reduces locomotor activity in open-field tests (sedation). Anxiety-like behaviors are measured using conflict paradigms (e.g., elevated plus maze). Doses above 1 mg/kg may confound results due to motor impairment, necessitating Rotarod assays to isolate sedation from anxiolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's locomotor effects across behavioral assays?
Contradictions arise from dose-dependent sedation masking anxiolytic or analgesic outcomes. To address this:
Q. What methodological considerations are critical when synthesizing this compound to ensure stereochemical purity?
The synthesis of this compound involves a stereospecific cyclization step to produce the (1S,3aS)-enantiomer. Key steps include:
- Chiral chromatography or asymmetric catalysis to isolate the active enantiomer.
- Characterization via NMR, elemental analysis, and polarimetry to verify purity. Discrepancies in melting points or optical rotation values between batches may indicate hydration state differences (e.g., monohydrate vs. anhydrous forms) .
Q. How does this compound’s arrestin recruitment profile influence its in vivo effects, and how is this assessed?
Arrestin isoform recruitment (arrestin2 vs. arrestin3) is quantified using BRET or fluorescence resonance energy transfer (FRET) in transfected cells. This compound recruits both isoforms but shows delayed arrestin3 peak activation compared to N/OFQ. This differential recruitment may explain its distinct regulation of inflammatory pathways (e.g., TLR4 signaling) and behavioral outcomes, requiring isoform-specific knockdown models to validate functional roles .
Q. What strategies mitigate species-specific variability in this compound’s therapeutic window?
Mice exhibit steep dose-response curves, whereas rats tolerate broader dosing ranges. To optimize translational relevance:
Q. How is this compound’s abuse potential evaluated in preclinical models, and what do these findings imply?
Conditioned place preference (CPP) paradigms in rats show this compound lacks rewarding/aversive properties, unlike morphine. Self-administration studies in primates further confirm low abuse liability. These assays require strict blinding and saline controls to isolate drug-specific effects .
Methodological Resources
- Data Analysis : Use mixed-effects models to account for inter-animal variability in behavioral studies .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .
- Synthesis Validation : Cross-validate synthetic batches with in vitro receptor binding assays to ensure pharmacological consistency .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
